8-methoxy-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide

Description

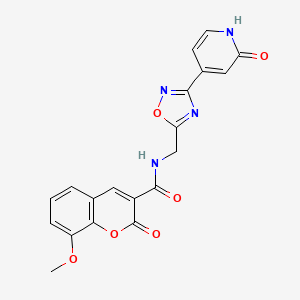

The compound 8-methoxy-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide is a structurally complex molecule featuring three key motifs:

- Coumarin core (8-methoxy-2-oxo-2H-chromene): A bicyclic system with a methoxy substituent at position 8 and a ketone at position 2.

- 1,2,4-Oxadiazole linker: A five-membered heterocycle connecting the coumarin to a methylene group.

- 2-Oxo-1,2-dihydropyridine moiety: A partially saturated pyridine ring with a ketone at position 2.

Its synthesis likely involves amide coupling (similar to ) and cyclization steps for heterocycle formation .

Properties

IUPAC Name |

8-methoxy-2-oxo-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6/c1-27-13-4-2-3-10-7-12(19(26)28-16(10)13)18(25)21-9-15-22-17(23-29-15)11-5-6-20-14(24)8-11/h2-8H,9H2,1H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPZIAQANCKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-methoxy-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide is a derivative of chromene and has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromene moiety, an oxadiazole ring, and a dihydropyridine unit. The synthesis typically involves multi-step reactions starting from simple aromatic compounds. The method may include condensation reactions followed by cyclization to form the oxadiazole and chromene rings.

Anticancer Properties

Recent studies have indicated that derivatives of chromene exhibit significant anticancer activities. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 8-Methoxy Chromene Derivative | MCF-7 (Breast Cancer) | 5.6 | |

| Related Oxadiazole Derivative | HCT 116 (Colon Cancer) | 4.36 |

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit metabolic enzymes. Preliminary results suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases:

This suggests potential applications in treating conditions such as Alzheimer's disease.

Antioxidant Activity

Another aspect of the biological activity of this compound is its antioxidant potential. Antioxidants are crucial for mitigating oxidative stress in biological systems:

These results indicate that the compound can effectively scavenge free radicals, contributing to its therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that a structurally similar chromene derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5.6 µM, indicating its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, showing promising results in enhancing cell viability.

Scientific Research Applications

The compound 8-methoxy-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its scientific research applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of similar structures exhibited significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancers. For instance, compounds derived from 1,2-dihydropyridine frameworks showed IC50 values ranging from 1.575 µM to 3.850 µM against these cell lines, indicating strong cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 1.575 | Induces apoptosis via caspase activation |

| 8g | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |

| Doxorubicin | MCF-7 | 1.136 | DNA intercalation |

Inhibition of Enzymatic Activity

Another area of research focuses on the compound's ability to inhibit specific enzymes involved in cancer progression. For example, derivatives have been tested for their inhibitory effects on histone methyltransferases, which play a crucial role in gene regulation and cancer cell proliferation . Such inhibition can alter the epigenetic landscape of cancer cells, potentially leading to reduced tumor growth.

Study on Antiproliferative Effects

A comprehensive evaluation was conducted on a series of compounds similar to This compound . The study involved assessing their cytotoxicity against multiple cancer cell lines using propidium iodide fluorescence assays. The results indicated that modifications on the phenyl groups significantly influenced antiproliferative activity, with some compounds exhibiting enhanced potency due to specific electronic effects from substituents .

Clinical Relevance

The promising results from laboratory studies have led to discussions regarding potential clinical applications. With further optimization and testing, compounds based on this structure could be developed into viable therapeutic agents for treating various cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin Derivatives

The 8-methoxycoumarin core distinguishes this compound from other derivatives. For example:

- Chromene-linked triazoles (): A benzisoxazole-chromene-triazole hybrid (C15–C23) shows distinct bond angles (e.g., N3–C22–C23: 114.3°) due to steric and electronic effects of substituents. The methoxy group in the target compound may enhance solubility compared to halogenated coumarins (e.g., 5-chloro derivatives in ) .

Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole linker is a bioisostere for esters or amides, offering metabolic stability. Contrasts include:

- Pyrazole-carboxamides (): These derivatives (e.g., 3a–3e) use pyrazole cores instead of oxadiazoles. Their synthesis employs EDCI/HOBt-mediated coupling (yields: 62–71%), suggesting similar methods could apply to the target compound’s amide bond formation .

- Triazole-linked chromenes (): Triazoles (vs.

Dihydropyridinone Derivatives

The 2-oxo-1,2-dihydropyridine moiety shares similarities with:

- Dihydropyridine-carboxamides (): Compounds like AZ331 feature thioether linkages and cyano groups, which increase lipophilicity compared to the oxadiazole-methyl group in the target compound .

- Benzimidazolone-piperidine derivatives (): The 2-oxo-1H-benzodiazol-2-one motif (compound 35) has a fully saturated ring system, contrasting with the partially unsaturated dihydropyridinone in the target .

Data Tables

Table 1: Structural Comparison of Key Motifs

Key Research Findings

- Synthetic Feasibility : The target compound’s amide bond can likely be synthesized using EDCI/HOBt (), though oxadiazole formation may require additional optimization .

- Substituent Effects : The 8-methoxy group on the coumarin may improve solubility relative to halogenated analogs (e.g., 5-Cl in ) but reduce electrophilicity .

- Heterocycle Impact : The 1,2,4-oxadiazole linker likely enhances metabolic stability compared to triazoles () or thioethers () .

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves constructing the coumarin core, followed by functionalization with the oxadiazole-dihydropyridinone moiety. A typical approach includes:

- Coumarin formation : Reacting 7-methoxy-2-oxochromene-3-carboxylic acid derivatives with activating agents (e.g., EDCI/HOBt) to form the carboxamide intermediate.

- Oxadiazole ring closure : Cyclizing a thioamide intermediate with hydroxylamine under acidic conditions .

- Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone/Et2O) to obtain high-purity crystals . Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Carboxamide formation | EDCI·HCl, HOBt, DIPEA in DMF, 60°C, 18h | 74% | |

| Cyclization | NH2OH·HCl, K2CO3, DMF, RT | 51–74% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and confirm carbonyl signals (δ 160–170 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

- X-ray crystallography : Resolve stereochemistry and confirm the oxadiazole-dihydropyridinone linkage using SHELX refinement .

Q. What are the common challenges in purifying this compound?

- Low solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution and gradient elution in chromatography .

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.5 equivalents of allyl bromide) and monitor via TLC .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural determination?

- Validation tools : Cross-validate SHELX-refined structures with WinGX for hydrogen bonding and torsion angles .

- Multi-method refinement : Compare results from SHELXL (for small molecules) and PHENIX (for disordered regions) .

- Data deposition : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar coumarin-oxadiazole systems .

Q. What strategies optimize the yield of oxadiazole ring formation?

- Reagent selection : Substitute hydroxylamine with N-hydroxyphthalimide to reduce side reactions .

- Microwave-assisted synthesis : Apply 100–120°C for 30 min to accelerate cyclization (reported yields increase by 15–20% in analogous reactions) .

- Solvent optimization : Replace DMF with acetonitrile to improve regioselectivity .

Q. How can computational modeling predict biological interactions?

- Docking studies : Use AutoDock Vina to simulate binding with kinase targets (e.g., CDK2), leveraging the oxadiazole moiety’s hydrogen-bonding potential .

- MD simulations : Apply GROMACS to assess stability in aqueous environments, focusing on the dihydropyridinone ring’s conformational flexibility .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with activity using MOE descriptors .

Data Contradiction Analysis

- Conflicting NMR peaks : If splitting patterns deviate from expected multiplicities (e.g., dihydropyridinone protons), use 2D NMR (COSY, HSQC) to reassign signals .

- Crystallographic disorder : Apply the SHELXD dual-space algorithm to resolve overlapping electron densities in the oxadiazole ring .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.